Cas no 1165-39-5 (Aflatoxin G1)
Aflatoxin G1 structure
Product Name:Aflatoxin G1
CAS-Nr.:1165-39-5
MF:C17H12O7
MW:328.272985458374
MDL:MFCD00005089
CID:158984
PubChem ID:24890402
Update Time:2025-04-19
Aflatoxin G1 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H,12H-Furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione,3,4,7a,10a-tetrahydro-5-methoxy-, (7aR,10aS)-
- 1H,12H-Furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione,3,4,7a,10a-tetrahydro-5...
- Aflatoxin B1
- AFLATOXIN G1
- Aflatoxin G1 solution
- AFLATOXIN G1(RG)
- (7ar-cis)-10a-tetrahydro-5-methoxy
- 10a-tetrahydro-5-methoxy
- AF G1
- AFLATOXIN G
- Aflatoxin G(1)
- Aflatoxin G1, crystalline
- (7aR,10aS)-3,4,7a,10a-Tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione
- XWIYFDMXXLINPU-RBHXEPJQSA-N
- 1165-39-5
- AKOS030213118
- (3R,7S)-11-Methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione
- 1H,12H-Furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione, 3,4,7a,10a-tetrahydro-5-methoxy-, (7aR-cis)-
- HSDB 3455
- 1H,12H-FURO(3',2':4,5)FURO(2,3-H)PYRANO(3,4-C)(1)BENZOPYRAN- 1,12-DIONE, 3,4,7A,10A-TETRAHYDRO-5-METHOXY-
- DTXSID6040959
- BRN 1299768
- 1H,12H-Furo(3',2':4,5)furo(2,3-h)pyrano(3,4-c)(1)benzopyran-1,12-dione, 3,4,7a,10a-tetrahydro-5-methoxy-, (7aR-cis)-
- HY-N6697
- UNII-1DB78J7PUD
- CS-0093065
- AFLATOXIN G1 [MI]
- Aflatoxin G1 2 microg/mL in Acetonitrile
- (7AR,CIS)3,4,7A,10A-TETRAHYDRO-5-METHOXY-1H,12H- FURO(3',2':4,5)FURO(2,3-H)PYRANO(3,4-C)CHROMENE-1,12-DIONE
- 1H,12H-Furo(3',2':4,5)furo(2,3-h)pyrano(3,4-c)(1)benzopyran-1,12-dione, 3,4,7a,10a-tetrahydro-5-methoxy-, (7aR,10aS)-
- 1H,12H-Furo(3',2':4,5)furo(2,3-h)pyrano(3,4-c)(1)benzopyran-1,12-dione,3,4,7a,10a-tetrahydro-5-methoxy-, (7aR-cis)-
- 1H,12H-FURO(3',2':4,5)FURO(2,3-H)PYRANO(3,4-C)(1)BENZOPYRAN- 1,12-DIONE,3,4,7A,10A-TETRAHYDRO-5-METHOXY-, (7AR-CIS)-
- Q27094976
- EX-A4122
- (7AR,cis)3,4,7a,10a-tetrahydro-5-methoxy-1H,12H-furo(3',2':4,5)furo(2,3-h)pyrano(3,4-c)chromene-1,12-dione
- 5-19-12-00081 (Beilstein Handbook Reference)
- 1H,12H-Furo(3',2':4,5)furo(2,3-h)pyrano(3,4-c)(1)benzopyran-1,12-dione, 3,4,7a,10a-tetrahydro-5-methoxy-
- 5-Methoxy-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-H]pyrano[3,4-c]chromene-1,12-dione
- EINECS 214-615-9
- 1DB78J7PUD
- CHEBI:80706
- rac-Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid
- F92906
- CCRIS 14
- AFLATOXIN G1 [HSDB]
- AKOS040760258
- Aflatoxin G1, reference material
- 1ST7207-100A
- Aflatoxin G1 in Acetonitrile
- FT-0621934
- 1ST7207
- (7aR,10aS)-5-Methoxy-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione
- AKOS015896946
- Q59260340
- NS00002461
- 5-(methyloxy)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione
- XWIYFDMXXLINPU-UHFFFAOYSA-N
- Aflatoxin G1-d3
- 1402-68-2
- Aflatoxin, crude
- 130.1 ppb( inverted exclamation markA27.97 ppb)
- 11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.0^{2,9}.0^{3,7}.0^{13,18}]icosa-1,4,9,11,13(18)-pentaene-17,19-dione
- SCHEMBL50772
- 11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione
- HSDB 3411
- AflatoxinG
- Aflatoxin G1, from Aspergillus flavus
- A937071
- MFCD28143303
- Aflatoxin
- Aflatoxin G1 Solution in Acetonitrile, 100ug/mL
- CHEBI:190729
- AFLATOXINS
- DA-60832
- Aflatoxin G1
-
- MDL: MFCD00005089
- Inchi: 1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3
- InChI-Schlüssel: XWIYFDMXXLINPU-UHFFFAOYSA-N
- Lächelt: O1C2C=C(C3C4=C(C(=O)OCC4)C(=O)OC=3C=2C2C=COC12)OC
Berechnete Eigenschaften
- Genaue Masse: 328.05800
- Monoisotopenmasse: 328.05830272g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 1
- Komplexität: 666
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- XLogP3: 1.8
- Topologische Polaroberfläche: 80.3
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.59±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 245 ºC
- Siedepunkt: 386.03°C (rough estimate)
- Flammpunkt: -11 °C
- Brechungsindex: 1.4790 (estimate)
- Löslichkeit: Leicht löslich (2,1 g/l) (25°C),
- PSA: 84.20000
- LogP: 1.86050
- Löslichkeit: Löslich in Ethanol, Aceton und Chloroform, leicht löslich in Wasser
- Spezifische Rotation: D -556° (chloroform)
- Sensibilität: Lichtempfindlich
Aflatoxin G1 Sicherheitsinformationen
-
Symbol:
- Signalwort:Danger
- Gefahrenhinweis: H225,H302,H312,H319,H332
- Warnhinweis: P210,P280,P305+P351+P338
- Transportnummer gefährlicher Stoffe:UN 3462 6
- WGK Deutschland:2
- Code der Gefahrenkategorie: 45-26/27/28
- Sicherheitshinweise: 53-28-36/37-45-62-26-16-7-36
- FLUKA MARKE F CODES:10
- RTECS:LV1720000
-
Identifizierung gefährlicher Stoffe:
- Sicherheitsbegriff:6.1(a)
- Risikophrasen:R45
- Gefahrenklasse:6.1(a)
- PackingGroup:I
- Toxizität:LD50 orally in day old duckling: 39.2 mg/50 gm body wt (Carnaghan)
- Lagerzustand:2-8°C
- Gefährdungsgrad:6.1(a)
Aflatoxin G1 Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ERMAC059-4ML |
Aflatoxin G1 |
1165-39-5 | 4ml |
¥7231.11 | 2023-10-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CRM46325 |
Aflatoxin G1 |
1165-39-5 | certified reference material, 3μg/mL in benzene:acetonitrile (98:2), ampule of 1mL | 1ML |
¥949.56 | 2022-02-22 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 34032-2ML-R |
Aflatoxin G1 |
1165-39-5 | 2ml |
¥4297.98 | 2023-04-25 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 32756-5MG |
Aflatoxin G1 |
1165-39-5 | 5mg |
¥20583.91 | 2024-12-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A66281-1mg |
AFLATOXIN G1 |
1165-39-5 | ,Purity≥98% | 1mg |
¥1708.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A66280-1mg |
AFLATOXIN G1 |
1165-39-5 | 98% | 1mg |
¥1178.0 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69730-1mg |
Aflatoxin G1 |
1165-39-5 | 98% | 1mg |
¥972.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69730-5mg |
Aflatoxin G1 |
1165-39-5 | 98% | 5mg |
¥2816.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1359-1 mg |
Aflatoxin G1 |
1165-39-5 | 1mg |
¥2487.00 | 2022-04-26 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023635-1mg |
Aflatoxin G1 |
1165-39-5 | 98% | 1mg |
¥1407 | 2023-09-10 |
Aflatoxin G1 Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:1165-39-5)Aflatoxin G1
Bestellnummer:A937071
Bestandsstatus:in Stock
Menge:1mg/5mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 15:22
Preis ($):351.0/903.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:1165-39-5)Aflatoxin G1
Bestellnummer:LE10678
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:03
Preis ($):discuss personally
Email:18501500038@163.com
Aflatoxin G1 Verwandte Literatur
-
Jun Hu,Chaohui Zhan,Rui Chen,Yande Liu,Shimin Yang,Yong He,Aiguo Ouyang RSC Adv. 2023 13 22101
-
Tianying Lu,Shengnan Zhan,Yaofeng Zhou,Xirui Chen,Xiaolin Huang,Yuankui Leng,Yonghua Xiong,Yang Xu Anal. Methods 2018 10 5797
-
Qinrui Lu,Yue Liu,Qiao Liu,Jun Liu,Qin Yang,Jiancai Tang,Zhijun Meng,Qiang Su,Shengmao Li,Yingping Luo RSC Adv. 2022 12 32102
-
Russell Cox Nat. Prod. Rep. 2014 31 1405
-
Girma Selale Geleta,Zhen Zhao,Zhenxin Wang Anal. Methods 2018 10 4689
1165-39-5 (Aflatoxin G1) Verwandte Produkte
- 32215-02-4(Aflatoxin P1)
- 1162-65-8(Aflatoxin B1)
- 29611-03-8(Aflatoxicol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)